1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride
Description
1-(2,3-Dihydro-1H-indol-6-yl)methanamine dihydrochloride is a bicyclic amine derivative with the molecular formula C₉H₁₂N₂·2HCl and a molecular weight of 209.12 g/mol (including HCl). Its structure features a partially saturated indole ring (2,3-dihydro-1H-indole) with a methanamine substituent at the 6-position, stabilized as a dihydrochloride salt. Key physicochemical properties include:
Properties
CAS No. |
2768327-60-0 |
|---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;;/h1-2,5,11H,3-4,6,10H2;2*1H |
InChI Key |
YWDLRBMCNZIGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dihydroindole Core Construction
The 2,3-dihydro-1H-indole scaffold is typically synthesized via partial hydrogenation of indole derivatives or cyclization of substituted anilines. A scalable approach involves:
Methodology :
Introduction of Methanamine Group
The methanamine (-CH₂NH₂) moiety is introduced via nucleophilic substitution or reductive amination. Two predominant methods are validated:
Cyanide Substitution and Reduction
Procedure :
Gabriel Synthesis
Procedure :
-
Alkylation : Treat 6-bromo-2,3-dihydro-1H-indole with phthalimide potassium salt in DMSO at 100°C.
-
Deprotection : Hydrolyze the phthalimide intermediate with hydrazine (NH₂NH₂) in ethanol.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phthalimide K⁺, DMSO, 100°C | 65–70 |
| 2 | NH₂NH₂, EtOH, reflux | 80–85 |
Salt Formation and Purification
The free amine is converted to its dihydrochloride salt via acidification:
Method :
-
Dissolve 1-(2,3-dihydro-1H-indol-6-yl)methanamine in anhydrous ether.
-
Bubble HCl gas through the solution until precipitation completes.
-
Filter and recrystallize from ethanol/water (9:1).
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥99% |
| Melting Point | 215–217°C |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyanide Substitution | High-yielding reduction step | Toxic cyanide reagents | Industrial |
| Gabriel Synthesis | Avoids cyanide use | Multi-step, lower overall yield | Lab-scale |
Industrial-Scale Optimization
For large-scale production (>100 kg), the cyanide substitution route is preferred due to:
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered (≥95% efficiency).
-
Cost Efficiency : KCN is economical compared to phthalimide reagents.
Analytical Characterization
Critical Quality Attributes :
-
¹H NMR (D₂O): δ 6.85 (d, J=8 Hz, 1H, ArH), 3.25 (t, J=7 Hz, 2H, CH₂NH₂), 2.95 (m, 4H, dihydroindole CH₂).
-
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/ACN).
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Physicochemical and Functional Differences
- Positional Isomerism : The 4-position isomer (C₉H₁₂N₂·2HCl, ) shares the same molecular formula as the target compound but exhibits distinct electronic properties due to the shifted methanamine group. This may alter binding kinetics in biological systems.
- Heterocyclic Additions: The imidazole-containing analogue ([2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride, ) introduces a hydrogen-bond donor/acceptor, enhancing interactions with polar residues in enzyme active sites.
- Collision Cross Section (CCS) : The target compound’s CCS (130.3 Ų for [M+H]+) is smaller than bulkier analogues like 6-MeO DiPT (FW 310.9 g/mol, ), suggesting faster diffusion in biological matrices.
Biological Activity
1-(2,3-Dihydro-1H-indol-6-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.
Structural Information
- Molecular Formula : C9H12N2·2HCl
- Molecular Weight : 221.127 g/mol
- SMILES Notation : C1CNC2=C1C=CC(=C2)CN
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects against various diseases. The following sections detail specific findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride, demonstrate significant antimicrobial properties. For instance:
- Study Findings : A study highlighted that related indole derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Indole Derivative A | ≤0.25 | Anti-MRSA |
| Indole Derivative B | 16 | Antifungal |
Cytotoxicity
The cytotoxic effects of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride have also been investigated:
- Cell Line Studies : In vitro studies demonstrated varying degrees of cytotoxicity against V-79 hamster fibroblast cells. Some derivatives exhibited high cytotoxicity, while others showed reduced toxicity profiles .
| Cell Line | Cytotoxicity Level |
|---|---|
| V-79 Hamster Fibroblast | High |
| HEK293 (Human Embryonic Kidney) | Low |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analysis and biological assays:
- Inhibition of Key Enzymes : Indole derivatives may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
- Interference with Cellular Signaling : These compounds might modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride:
- Antifungal Activity : A study reported that certain derivatives had potent antifungal activity against Cryptococcus neoformans with MIC values ≤0.25 µg/mL, indicating their potential for treating fungal infections .
- Preclinical Trials : Preliminary trials have shown promising results in animal models for treating infections caused by resistant bacterial strains.
Q & A
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves: (i) Alkylation of 6-bromo-2,3-dihydro-1H-indole with a protected methanamine group. (ii) Hydrochloric acid treatment to form the dihydrochloride salt. Purification via column chromatography (silica gel, methanol/dichloromethane) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to assess variables:
- Temperature: Reflux (80–100°C) vs. microwave-assisted synthesis (120°C, 30 min).
- Catalyst: Palladium(II) acetate vs. Buchwald-Hartwig ligands.
- Solvent: Toluene vs. DMF for coupling reactions.
Track intermediates via TLC and optimize stoichiometry (amine:halide ratio 1:1.2). Microwave methods can reduce reaction time by 60% while maintaining >85% yield .
Q. What methodologies are used to study its 5-HT2A receptor binding affinity?
- Methodological Answer : Radioligand binding assays (³H-ketanserin displacement) in HEK293 cells expressing human 5-HT2A receptors. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with structural analogs (e.g., 6-methoxy-substituted indenyl derivatives) to identify substituent effects. Molecular docking (AutoDock Vina) predicts binding poses in the receptor’s orthosteric site .
Q. How do structural modifications influence pharmacological activity in SAR studies?
- Methodological Answer : Synthesize analogs with:
- Substitutions at the indole 6-position (e.g., methoxy, chloro).
- Varied amine protecting groups (e.g., Boc, Fmoc).
Assess changes in logP (HPLC-derived) and receptor selectivity (5-HT2A vs. 5-HT2C). For example, 6-methoxy analogs show 3-fold higher 5-HT2A affinity but reduced metabolic stability in liver microsomes .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Validate assays using orthogonal methods:
- Compare in vitro (cell-based cAMP assays) and in vivo (rodent behavioral models).
- Control for batch-to-batch variability (e.g., residual solvents quantified via GC-MS).
Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify outliers due to solubility or permeability issues .
Q. What stability studies are critical for long-term storage of the compound?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via:
- HPLC for purity loss (>5% indicates instability).
- Karl Fischer titration for moisture uptake.
- LC-MS to identify degradation products (e.g., deamination or oxidation byproducts). Store lyophilized samples under argon to prevent HCl loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
